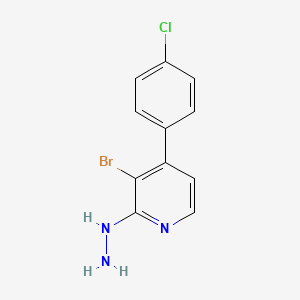
2-n-Hexylamino-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-n-Hexylamino-5-nitropyridine is an organic compound belonging to the class of pyridines It features a hexylamino group at the second position and a nitro group at the fifth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Hexylamino-5-nitropyridine typically involves the nitration of 2-amino-5-nitropyridine followed by alkylation with hexylamine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the pyridine ring. The subsequent alkylation step involves the reaction of the nitrated pyridine with hexylamine in the presence of a suitable base, such as sodium hydroxide, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(Hexylamino)-5-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-n-Hexylamino-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-n-Hexylamino-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the hexylamino group can form hydrogen bonds or hydrophobic interactions with biological molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
2-Amino-5-nitropyridine: Lacks the hexylamino group, making it less hydrophobic and potentially less bioactive.
2-(Hexylamino)-3-nitropyridine: Similar structure but with the nitro group at a different position, which can affect its reactivity and biological activity.
2-(Hexylamino)-5-chloropyridine: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness: 2-n-Hexylamino-5-nitropyridine is unique due to the presence of both the hexylamino and nitro groups at specific positions on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H17N3O2 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
N-hexyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C11H17N3O2/c1-2-3-4-5-8-12-11-7-6-10(9-13-11)14(15)16/h6-7,9H,2-5,8H2,1H3,(H,12,13) |
Clé InChI |
CUYUTHVWTRCVPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Trifluoromethyl)phenyl]pentan-3-amine](/img/structure/B8693956.png)








![2-[4-(4-acetylphenyl)phenyl]acetic acid](/img/structure/B8694021.png)

